

Mirogabalin sleep disturbance improvement neuropathic pain

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Compound Focus: Mirogabalin Besylate

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Efficacy Data: Mirogabalin for Pain and Sleep Improvement

The table below summarizes key efficacy and safety findings from recent clinical studies and a meta-analysis on mirogabalin for neuropathic pain and associated sleep interference.

Study / Analysis	Study Design & Population	Pain Reduction (vs. Placebo)	Sleep Improvement (vs. Placebo)	Common Adverse Events (vs. Placebo)
Systematic Review & Meta-Analysis (2025) [1] [2]	6 RCTs (n=3,048); Central & Peripheral NeP [1]	MD: -0.60 (95% CI: -0.75 to -0.45; p<0.001) on 0-10 NRS [1]	MD: -0.66 (95% CI: -0.81 to -0.51; p<0.001) on 0-10 NRS [1]	Higher risk of dizziness, somnolence, peripheral edema, and weight gain [1]
Miro-Hers Study (2025) [3]	RCT (n=179); NeP from Lumbar Disc Herniation (Add-on to NSAIDs) [3]	NRS intergroup difference: -1.6 (95% CI: -2.4 to -0.8; p<0.001) [3]	NRS for sleep intergroup difference: -1.3 (95% CI: -1.9 to -0.7; p<0.001) [3]	ADRs in 48.9% of patients; most common: somnolence (31.1%) &

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				dizziness (18.9%) [3]
Retrospective Study (2021) [4]	Retrospective (n=52); Peripheral NeP due to Lumbar Spine Disease [4]	NRS for leg pain: 6.4 → 1.8 after 8 weeks (p<0.05) [4]	NRS for sleep: 5.9 → 9.7 after 8 weeks (p<0.05) [4]	Adverse effects in 17/60 patients; mostly mild; one cessation due to weight gain [4]

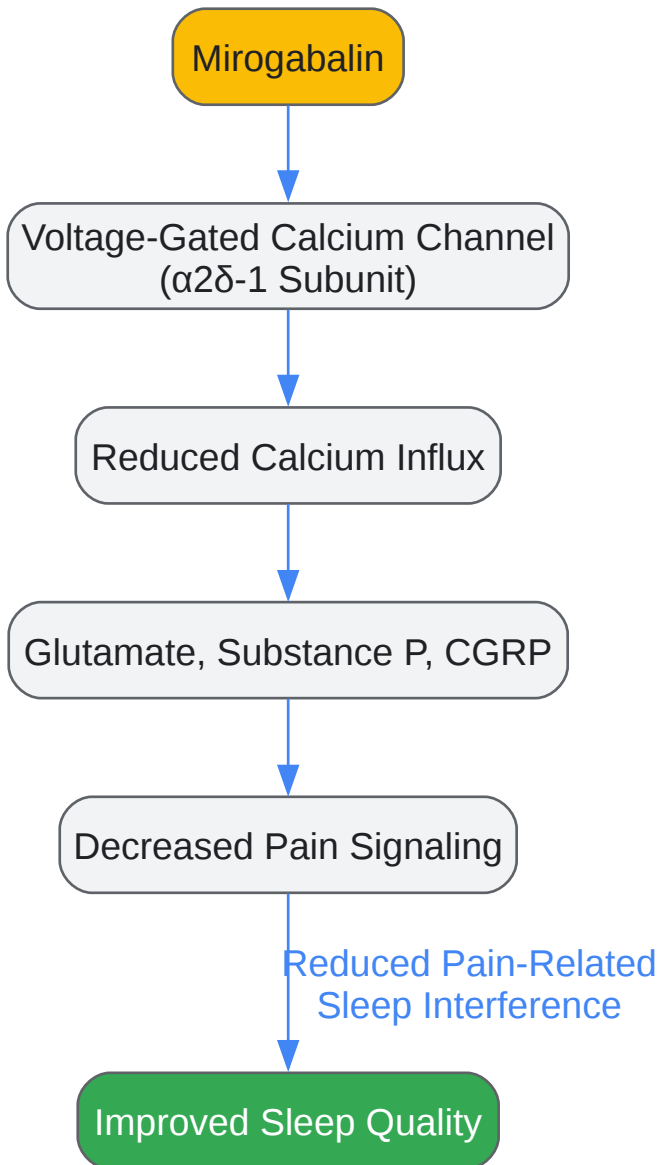
Experimental Protocols in Cited Studies

To evaluate the evidence, it's helpful to understand the methodologies used in the key studies.

- **Meta-Analysis Protocol** [1] [2]: The analysis included **six randomized controlled trials (RCTs)** comparing mirogabalin with placebo in patients with central or peripheral neuropathic pain. Efficacy was measured by the change in the **average daily pain score** and **pain-related sleep interference score** from patient diaries, using a 0-10 numerical rating scale (NRS). A random-effects model was used for pooling data, and outcomes were reported as mean differences (MD) with 95% confidence intervals (CI) [1].
- **Miro-Hers RCT Protocol** [3]: This was an **8-week, multicenter, open-label, parallel-group study** conducted in Japan. Patients with inadequately controlled lower limb pain (NRS ≥ 4) from lumbar disc herniation, despite NSAID treatment, were randomized to receive either mirogabalin as an add-on therapy or continue with NSAIDs alone. The primary endpoint was the change in the NRS score for lower limb pain from baseline to Week 8. Sleep disturbance was a secondary endpoint, also assessed via NRS [3].
- **Retrospective Study Protocol** [4]: This study retrospectively evaluated 60 patients with neuropathic pain due to lumbar spine disease. Patients started on mirogabalin at 10 mg/day, with the dose adjustable up to 30 mg/day. Outcomes were assessed by comparing **NRS scores for leg pain/numbness, low back pain, and sleep disturbance** at baseline, 4 weeks, and 8 weeks. Sleep was evaluated on a 0-10 scale, where 0 indicated "no sleep" and 10 "excellent sleep" [4].

Mechanism of Action: How Mirogabalin Works

Mirogabalin is a novel gabapentinoid that acts as a selective and potent ligand for the $\alpha 2\delta$ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system [1] [4]. The following diagram illustrates its proposed mechanism of action and downstream effects.



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This mechanism is central to its therapeutic profile. Research suggests that mirogabalin's **high affinity and slow dissociation from the $\alpha 2\delta$ -1 subunit** (highly expressed in areas relevant to pain processing) are linked to its analgesic efficacy. Conversely, its **rapid dissociation from the $\alpha 2\delta$ -2 subunit** (highly expressed in cerebellar Purkinje cells) is hypothesized to contribute to a potentially lower incidence of central nervous system-related adverse effects like dizziness and somnolence compared to older gabapentinoids [1]. By

modulating calcium influx, mirogabalin reduces the release of pronociceptive neurotransmitters, ultimately leading to a decrease in pain signaling and, consequently, an improvement in sleep quality disrupted by pain [1].

Safety and Tolerability Profile

The efficacy of mirogabalin must be balanced against its safety profile. Clinical data consistently show that mirogabalin treatment increases the risk of certain adverse events compared to placebo [1] [3]. The most commonly reported treatment-emergent adverse events are **somnolence, dizziness, peripheral edema, and weight gain** [1] [3]. In the recent Miro-Hers study, almost half of the patients in the mirogabalin add-on group experienced adverse drug reactions [3]. This suggests that while the drug is effective, careful patient selection and monitoring are necessary.

Key Takeaways for Professionals

For researchers and drug development professionals, the data on mirogabalin highlights several key points:

- **Established Efficacy:** Mirogabalin provides statistically significant, though modest, improvements in both neuropathic pain and pain-related sleep interference across various etiologies [1] [3] [4].
- **Differentiated Mechanism:** Its unique binding kinetics to the $\alpha 2\delta$ subunits present a rational design strategy for developing gabapentinoids with a potentially improved therapeutic window [1].
- **Clear Safety Signal:** The adverse event profile is consistent with the gabapentinoid class, necessitating a careful risk-benefit assessment in clinical practice and trial design [1] [3].
- **Promising Combination Therapy:** Evidence suggests mirogabalin can be effectively used as an add-on therapy to NSAIDs, providing a viable strategy for patients with inadequate pain control from first-line treatments [3].

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